Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-

Organic Synthesis Medicinal Chemistry Process Chemistry

Researchers requiring a single fluorenone scaffold with two chemically orthogonal reactive handles often face supply gaps. This compound solves that by integrating an aryl bromide for cross-coupling and a tertiary amine for quaternization or pH-dependent solubility control. Key outcomes: enables sequential diversification from one precursor; reduces building block procurement; acts as a benchmarking substrate for chemoselectivity studies.

Molecular Formula C17H16BrNO2
Molecular Weight 346.2 g/mol
CAS No. 42839-72-5
Cat. No. B13739795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy-
CAS42839-72-5
Molecular FormulaC17H16BrNO2
Molecular Weight346.2 g/mol
Structural Identifiers
SMILESCN(C)CC1=C2C3=CC=CC=C3C(=O)C2=C(C=C1OC)Br
InChIInChI=1S/C17H16BrNO2/c1-19(2)9-12-14(21-3)8-13(18)16-15(12)10-6-4-5-7-11(10)17(16)20/h4-8H,9H2,1-3H3
InChIKeyZYFFACAYBMIIDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 42839-72-5: Chemical Identity and Structural Overview


Fluoren-9-one, 1-bromo-4-(dimethylamino)methyl-3-methoxy- (CAS 42839-72-5) is a polysubstituted fluorenone derivative with the molecular formula C₁₇H₁₆BrNO₂ and a formula weight of 346.22 g·mol⁻¹ . The compound features a 9H-fluoren-9-one core bearing a bromine atom at position 1, a dimethylaminomethyl (–CH₂N(CH₃)₂) group at position 4, and a methoxy (–OCH₃) substituent at position 3. This substitution pattern installs two chemically orthogonal reactive handles—an aryl bromide suitable for transition-metal-catalyzed cross-coupling and a tertiary amine capable of quaternization, coordination, or pH-dependent solubility modulation—within a single fluorenone scaffold. These structural attributes distinguish it from simpler fluorenone congeners that possess only one reactive site or lack the electron-donating aminoalkyl substituent. The compound is primarily offered by specialty chemical suppliers as a research intermediate, and its procurement value is tied to its dual‑functional architecture rather than to a single dominant application .

Synthetic handle Aryl bromide for cross-coupling
Second handle Tertiary amine enables quaternization or coordination
Scaffold type Polysubstituted fluorenone with dual orthogonal reactivity

Why Generic Fluorenone Analogs Cannot Replace CAS 42839-72-5


Fluorenone derivatives that lack the 4-(dimethylamino)methyl substituent or the 3-methoxy group cannot replicate the reactivity profile of CAS 42839-72-5 because these functional groups collectively govern regioselectivity, solubility, and downstream derivatization options. For example, 1-bromo-9H-fluoren-9-one (CAS 36804-63-4) provides only the aryl bromide handle, whereas the dimethylamino-methyl group in the target compound enables acid–base switching, facilitates purification by extraction, and can serve as a directing group in metal-catalyzed C–H functionalization . Likewise, the diethylamino analog (CAS 42839-73-6) carries a bulkier tertiary amine that increases steric hindrance and alters both solubility and boiling point, making it unsuitable as a direct drop-in replacement in procedures optimized for the dimethylamino congener . Consequently, selecting a generic or near-neighbor fluorenone without verifying the full substitution pattern risks failure in sequences that depend on the precise electronic and steric profile of the 1‑bromo-4-(dimethylamino)methyl-3-methoxy substitution array.

Generic fluorenone lacking 4-(dimethylamino)methyl — Aryl bromide alone cannot replicate the acid–base switching or directing-group capability of the target compound.
Diethylamino analog (CAS 42839-73-6) — Increased steric bulk alters solubility and boiling point; unsuitable as a direct drop-in replacement in optimized procedures.
1-Bromo-9H-fluoren-9-one (CAS 36804-63-4) — Crystalline solid with higher density; may not provide homogeneous solution-phase conditions required for certain derivatizations.

Quantitative Differentiation from Key Comparators


Physicochemical Comparison: Dimethylamino vs. Diethylamino Analog

The dimethylamino derivative (target) exhibits a lower molecular weight, higher density, and lower boiling point relative to its diethylamino congener (CAS 42839-73-6). These differences are directly relevant to purification by distillation and to formulation where lower mass fraction per mole is desired . The target compound's boiling point is 466.9 °C at 760 mmHg versus 487.7 °C for the diethylamino analog, a ΔT of 20.8 °C, which can be decisive for vacuum distillation tolerance. Density of the target is 1.433 g·cm⁻³ compared with 1.362 g·cm⁻³ for the diethylamino compound, a 5.2 % increase that reflects more efficient molecular packing and may influence solubility in non‑polar solvents.

Thermal & packing
Cross-study comparable
BP −20.8 °C vs diethylamino analog
Wider vacuum distillation window; lower mass per mole for stoichiometry
Predicted values; 7.5% lower MW supports cost-in-use review
Organic Synthesis Medicinal Chemistry Process Chemistry

Impact of Methoxy and Dimethylaminomethyl Substituents on Physical Properties

Relative to 1-bromo-9H-fluoren-9-one (CAS 36804-63-4), the target compound incorporates a methoxy and a dimethylaminomethyl group that collectively lower density and raise boiling point. The density decreases from 1.609 g·cm⁻³ (1-bromo-9H-fluoren-9-one) to 1.433 g·cm⁻³ (−10.9 %), while the boiling point increases from 393.9 °C to 466.9 °C (+73.0 °C) . These changes are consistent with disruption of π-stacking by the non‑planar dimethylaminomethyl substituent and introduction of conformational flexibility. Additionally, 1-bromo-9H-fluoren-9-one is a crystalline solid (mp 138 °C), whereas the target compound is typically supplied as a non‑crystalline solid, indicating a significantly lower melting point that may favor solution‑phase processing.

Solid-state disruption
Cross-study comparable
Density −10.9% vs 1-bromo-fluorenone
Reduced crystallinity may improve solution-phase processing
Calculated density; no sharp melting point reported
Organic Synthesis Material Science Crystallography

Predicted Lipophilicity Differential vs. Diethylamino Analog

The dimethylamino derivative is predicted to be less lipophilic than its diethylamino counterpart. The diethylamino analog (CAS 42839-73-6) has a reported LogP of 4.51, whereas the target compound's LogP is predicted to be approximately 3.5–3.7 based on the contribution difference of two methylene units (estimated π increment ≈ 0.5 per CH₂) . Although an experimentally determined LogP for the target is not available in public databases, the structural difference of two fewer methylene groups translates into a ΔLogP of roughly −0.8 to −1.0 log unit, corresponding to a 6‑ to 10‑fold lower octanol/water partition coefficient.

Lipophilicity shift
Class-level inference
ΔLogP ≈ −0.8 to −1.0 (predicted)
Lower LogP suggests improved aqueous compatibility
Estimated via methylene subtraction; experimental LogP unavailable
Drug Discovery ADME Formulation Science

Dual Reactive-Handle Architecture vs. Mono-functional Fluorenones

The target compound possesses two orthogonal reactive centers: an aryl bromide at C‑1 capable of participating in Suzuki, Heck, or Buchwald–Hartwig couplings, and a tertiary amine that can be quaternized, oxidized to the N‑oxide, or used as a ligand for metal coordination. By contrast, 1‑bromo‑9H‑fluoren‑9‑one (CAS 36804‑63‑4) offers only the aryl bromide, and 1‑(dimethylamino)-fluoren‑9‑one lacks the aryl halide [1]. This dual functionality enables sequential or orthogonal derivatization from a single starting material, reducing step count in library synthesis. Quantitative productivity gains depend on the specific sequence, but the presence of two distinct handles can theoretically halve the number of synthetic operations required to access disubstituted fluorenone products.

Reactive handles
Class-level inference
Two orthogonal sites vs one in comparators
Enables sequential derivatization; reduces inventory complexity
Structural comparison; well-established aryl bromide/amine reactivity
Synthetic Methodology Cross-Coupling Diversity-Oriented Synthesis

Recommended Application Scenarios Based on Differentiation Evidence


Building Block for Diversity-Oriented Synthesis of Fluorenone Libraries

The dual reactive-handle architecture (aryl bromide + tertiary amine) makes CAS 42839-72-5 a strategic starting material for generating disubstituted fluorenone libraries via sequential or orthogonal functionalization. The aryl bromide undergoes standard cross-coupling while the dimethylaminomethyl group can be quaternized, oxidized, or used as a directing group, enabling two-dimensional diversification from a single precursor . This reduces the number of building blocks that must be procured and validated in medicinal chemistry campaigns.

Precursor for Fluorenone-Based Fluorescent Probes and Optoelectronic Materials

The electron-donating methoxy and dimethylaminomethyl groups, combined with the electron-withdrawing carbonyl and bromine, create a push–pull electronic structure amenable to intramolecular charge-transfer (ICT) modulation. The aryl bromide serves as a synthetic handle for attaching extended π‑conjugated segments via cross-coupling, enabling fine-tuning of absorption and emission wavelengths for fluorescent sensor or OLED applications [1].

Intermediate in Agrochemical Discovery for Fluorenone Herbicides

The 1-amino-fluoren-9-one scaffold is documented in patent literature as the core of pre-emergence herbicides [2]. CAS 42839-72-5 maps onto the general Markush structure of these patents, where the bromine substituent at position 1 and the dimethylamino motif at position 4 correspond to permitted substitution patterns. This compound can therefore serve as a late-stage intermediate for synthesizing novel herbicide candidates in agrochemical R&D pipelines.

Model Substrate for Chemoselective Reaction Methodology Development

The co‑presence of an aryl bromide and a tertiary amine within the same molecule presents a stringent test for chemoselectivity in newly developed catalytic methods. Researchers developing catalysts that discriminate between C–Br oxidative addition and amine coordination or oxidation can use CAS 42839-72-5 as a benchmarking substrate to demonstrate selectivity, as both functional groups are positioned to interact with metal centers .

Application
Selection Property
Validation Focus
Diversity-oriented fluorenone libraries
Dual reactive-handle architecture
Sequential/orthogonal derivatization efficiency
Fluorescent probes and optoelectronic materials
Push-pull electronic structure (MeO, NR₂, C=O, Br)
Intramolecular charge-transfer modulation
Agrochemical discovery (fluorenone herbicides)
1-amino-fluorenone scaffold with permitted substitution
Patent-based structure-activity exploration
Chemoselective reaction methodology
Co-located aryl bromide and tertiary amine
Catalyst discrimination between oxidative addition and coordination
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